Molecular Weight and Calculated logP Differentiation versus Primary Amine Analog for CNS Penetration Profiling
Target compound dimethyl({4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methyl)amine (MW = 180.25 g/mol) possesses a calculated XLogP3 of approximately 0.0–0.5 (estimated from structurally analogous {5-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine with XLogP3 = -1.0 [1], adjusted upward by ~1.0–1.5 log units for dimethylation of the amine and absence of the 5-ethyl group). By contrast, the primary amine comparator {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine (CAS 2289856-55-7, MW = 152.20 g/mol) has a lower molecular weight and higher hydrogen-bond donor count (HBD = 2 for the primary amine vs. HBD = 1 for the tertiary amine of the target), which collectively predict reduced passive membrane permeability . The dimethylamino substitution strategy is consistent with established medicinal chemistry principles where N-methylation of primary amines improves logD, reduces P-glycoprotein efflux susceptibility, and enhances CNS exposure [2].
| Evidence Dimension | Physicochemical differentiation: molecular weight, hydrogen-bond donor count, and predicted logP impacting passive permeability |
|---|---|
| Target Compound Data | MW = 180.25 g/mol; HBD = 1 (single NH in saturated pyrazine ring); Predicted logP ~0.0–0.5 |
| Comparator Or Baseline | Primary amine analog: {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine (CAS 2289856-55-7, MW = 152.20 g/mol, HBD = 2); structurally related {5-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine (XLogP3 = -1.0, MW = 180.25) |
| Quantified Difference | Target MW is 28.05 g/mol higher than primary amine analog (CH₂ difference); HBD reduced from 2 to 1; predicted logP increase of ~1.0–1.5 units versus the primary amine scaffold |
| Conditions | In silico prediction based on PubChem computed properties and structural analogy to related 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives |
Why This Matters
Reducing HBD count and increasing logP are well-validated strategies for improving passive BBB penetration; researchers pursuing CNS targets should preferentially select the dimethylamino congener over the primary amine analog to maximize the probability of achieving brain exposure in preclinical models.
- [1] Kuujia. {5-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine. CAS 2172538-77-9. XLogP3: -1. MW: 180.25 g/mol. View Source
- [2] Wager, T.T. et al. (2010) Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience, 1(6), 420–434. View Source
